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Executive Summary
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in

a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and

senescence.[1][2] Comprising a sphingosine backbone linked to a fatty acid of variable chain

length, the specific biological function of a ceramide molecule is intimately tied to the length of

its acyl chain. This guide focuses on C14 ceramide (N-myristoylsphingosine), a medium-chain

ceramide whose discovery and functional characterization have been propelled by

advancements in analytical chemistry. Endogenously, C14 ceramide is primarily synthesized

by the actions of ceramide synthases 5 and 6 (CerS5/6) through both the de novo and salvage

pathways.[3][4][5][6] Its levels are dynamically regulated and have been implicated in various

pathophysiological conditions, including cancer, neurodegenerative diseases, and metabolic

disorders.[7][8][9] This document provides a comprehensive overview of the discovery,

endogenous synthesis, and quantification of C14 ceramide, offering detailed experimental

protocols and summarizing key quantitative findings to serve as a technical resource for the

scientific community.

Discovery and Identification
The "discovery" of C14 ceramide was not a singular event but rather an outcome of the

technological evolution of lipid analysis. Early methods for ceramide measurement, such as the

diacylglycerol (DAG) kinase assay or thin-layer chromatography (TLC), were capable of
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quantifying total ceramide content but lacked the resolution to differentiate between distinct acyl

chain variants.[1][10][11]

The definitive identification and quantification of specific ceramide species, including C14
ceramide, became feasible with the advent of mass spectrometry (MS), particularly liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] This powerful technique

allows for the separation of lipids based on their chromatographic properties followed by their

precise identification and quantification based on their mass-to-charge ratio and fragmentation

patterns.[10][13] The development of LC-MS/MS methods enabled researchers to profile the

entire "ceramidome" of a cell or tissue, revealing the presence and fluctuating levels of C14
ceramide and linking it to specific biological functions and disease states.

Endogenous Synthesis of C14 Ceramide
C14 ceramide, like other ceramides, is generated through three primary metabolic routes

within the cell: the de novo synthesis pathway, the salvage pathway, and the hydrolysis of

complex sphingolipids.[2][4][14] The acyl chain length is determined by the substrate specificity

of the ceramide synthase (CerS) enzymes.

De Novo Synthesis Pathway
The de novo pathway builds ceramide from basic precursors in the endoplasmic reticulum

(ER).[4][15] The synthesis of C14 ceramide via this pathway is critically dependent on CerS5

and CerS6.

Condensation: The pathway initiates with the rate-limiting condensation of L-serine and

palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[4][15]

Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine

(dihydrosphingosine).[15]

N-Acylation: Sphinganine is then acylated by a member of the ceramide synthase (CerS)

family. CerS5 and CerS6 exhibit substrate specificity for medium-chain fatty acyl-CoAs,

preferentially utilizing myristoyl-CoA (C14-CoA) to produce C14-dihydroceramide.[3][5][16]

Desaturation: Finally, dihydroceramide desaturase (DES1) introduces a double bond into the

sphingoid backbone of C14-dihydroceramide to form C14 ceramide.[15]
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De Novo Synthesis Pathway for C14 Ceramide.

The Salvage Pathway
The salvage pathway is a crucial recycling route that generates ceramide from the breakdown

of more complex sphingolipids, primarily within the endo-lysosomal compartment.[2]

Breakdown: Complex sphingolipids (e.g., sphingomyelin, glucosylceramide) are hydrolyzed

by various enzymes (e.g., sphingomyelinases, glucosylceramidase) to release ceramide,

which is further broken down to sphingosine by ceramidases.[4]

Recycling and Re-acylation: This free sphingosine can be transported back to the ER and re-

acylated to form ceramide.[2] In the context of C14 ceramide synthesis, CerS5 and CerS6

catalyze the addition of a myristoyl (C14) fatty acid to the sphingosine backbone,

regenerating C14 ceramide.[4][14]
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Salvage Pathway for C14 Ceramide Synthesis.

Quantitative Data Summary
Levels of C14 ceramide vary significantly across different tissues and are altered in various

disease states. The following table summarizes representative quantitative findings from the

literature.
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Biological
Context

Sample Type Condition
C14:0
Ceramide
Level Change

Reference

Breast Cancer Human Tissue
Cancer vs.

Normal

Significantly

elevated in

cancer tissue

[8]

Neurodegenerati

on
Human Plasma

Parkinson's with

Dementia vs. No

Dementia

Significantly

higher in patients

with dementia

[7][9]

Metabolic Health Human Plasma

Obese/T2D

Patients Post-

Exercise

Levels reduced

after 12-week

training program

[9]

Inflammation Mouse Model
Inflammatory

Bowel Disease

Elevated levels

found in

intestinal tissue

[17]

Experimental Protocols
Accurate quantification and assessment of C14 ceramide synthesis are essential for research.

Below are detailed methodologies for key experimental procedures.

Quantification of C14 Ceramide by LC-MS/MS
This protocol provides a standard workflow for measuring C14 ceramide levels in biological

samples.[10][18]

1. Lipid Extraction (Bligh & Dyer Method):[10]

Homogenize tissue or cell pellets in a mixture of chloroform:methanol (1:2, v/v).
Add an internal standard (e.g., C17:0 ceramide) at a known concentration to correct for
extraction efficiency and instrument variability.[10]
Add chloroform and water to induce phase separation.
Vortex and centrifuge the sample.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen gas.
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Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Chromatographic Separation:

Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC)
system.
Employ a reverse-phase column (e.g., C8 or C18) for separation.[10]
Use a gradient elution program with mobile phases typically consisting of water with a small
percentage of formic acid and an organic solvent mixture like acetonitrile/isopropanol.[10]

3. Mass Spectrometric Detection:

Analyze the column effluent using a triple quadrupole mass spectrometer equipped with an
electrospray ionization (ESI) source in positive mode.[10]
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Define specific precursor-to-product ion transitions for C14 ceramide and the internal
standard. For C14 ceramide (d18:1/14:0), the protonated molecule [M+H]⁺ is monitored.
Quantify C14 ceramide by comparing the peak area of its specific transition to the peak area
of the internal standard, using a standard curve generated with known amounts of C14
ceramide.[10]

Click to download full resolution via product page

// Nodes Sample [label="Biological Sample\n(Tissue, Cells, Plasma)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Lipid

Extraction\n(e.g., Bligh & Dyer)\n+ Internal Standard",

fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry &

Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC

[label="HPLC Separation\n(Reverse-Phase Column)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; MS [label="ESI-MS/MS Detection\n(MRM Mode)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant

[label="Quantification\n(vs. Internal Standard)", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges Sample -> Extract [color="#5F6368"]; Extract -> Dry

[color="#5F6368"]; Dry -> HPLC [color="#5F6368"]; HPLC -> MS

[color="#5F6368"]; MS -> Quant [color="#5F6368"]; }
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Workflow for C14 Ceramide Quantification by LC-MS/MS.

Ceramide Synthase (CerS) Activity Assay
This assay measures the enzymatic activity of CerS5/6 by quantifying the formation of C14-

dihydroceramide.[19]

1. Preparation of Enzyme Source:

Prepare a microsomal fraction or a total cell lysate from cells or tissues of interest.
Homogenize in a suitable buffer (e.g., HEPES buffer with protease inhibitors).
Determine the total protein concentration of the lysate/fraction for normalization.

2. Enzymatic Reaction:

Set up the reaction in a buffer containing HEPES, KCl, MgCl₂, and DTT.[20]
Add the substrates: sphinganine (delivered with BSA) and myristoyl-CoA (C14-CoA).
Initiate the reaction by adding a specific amount of the enzyme source (e.g., 50-100 µg of
protein).
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
Terminate the reaction by adding a quench solution (e.g., chloroform:methanol).

3. Product Quantification:

Extract the lipids from the reaction mixture as described in Protocol 5.1, using an appropriate
internal standard (e.g., C17-dihydroceramide).
Quantify the newly synthesized C14-dihydroceramide using LC-MS/MS, monitoring the
specific MRM transition for this product.
Calculate the specific activity as pmol or nmol of product formed per minute per mg of
protein.

Alternative Method: A fluorescent assay can be used where NBD-labeled sphinganine serves

as the substrate. The fluorescent ceramide product is then separated by TLC or HPLC and

quantified using a fluorescence detector.[20]

C14 Ceramide Signaling
While research into the specific signaling roles of C14 ceramide is ongoing, emerging

evidence suggests its involvement in stress responses. For instance, elevated C14 ceramide,
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generated by CerS5 or CerS6, has been shown to contribute to inflammatory bowel disease by

inducing chronic Endoplasmic Reticulum (ER) stress, which in turn activates apoptosis through

the C/EBP homologous protein (CHOP) pathway.[17] This positions C14 ceramide as a key

lipid mediator linking metabolic stress to programmed cell death.

Metabolic Stress
(e.g., excess myristate)

CerS5 / CerS6
Upregulation

Increased
C14 Ceramide

ER Stress

CHOP Pathway
Activation

Apoptosis

Click to download full resolution via product page

C14 Ceramide-Mediated ER Stress and Apoptosis Pathway.

Conclusion
C14 ceramide is an endogenously synthesized bioactive lipid with distinct roles in cellular

physiology and pathology. Its discovery and functional elucidation have been driven by

sophisticated mass spectrometry techniques. Synthesized primarily by CerS5 and CerS6, C14
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ceramide levels are a dynamic indicator of cellular status and are implicated in a growing

number of diseases. The protocols and data presented in this guide provide a foundational

resource for researchers aiming to investigate the biology of this specific ceramide species and

explore its potential as a therapeutic target and disease biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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